molecular formula C19H20N4O3S B4627790 ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate

ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate

Cat. No. B4627790
M. Wt: 384.5 g/mol
InChI Key: MHKJYGWOLWLCKR-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds like ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and reacted with various reagents to yield pyran, pyridine, and pyridazine derivatives, indicating the versatility of these synthesis routes (Mohareb et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the synthesis and characterization of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate revealed detailed insights into the molecular structure through spectroscopic methods and single-crystal X-ray diffraction studies (Naveen et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including heterocyclization, which is crucial for constructing the complex heterocyclic frameworks. The reactivity of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate towards different chemical reagents, forming thiophene, pyrazole, and coumarin derivatives, showcases the chemical versatility and reactivity of these compounds (Mohareb & Gamaan, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are critical for understanding the behavior of these compounds under different conditions. While specific studies on the physical properties of ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate were not found, the methodologies for determining these properties are well-established in the literature.

Chemical Properties Analysis

The chemical properties of such compounds are defined by their functional groups, reactivity patterns, and stability under various conditions. The study of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate highlights the synthetic potential and chemical reactivity of these heterocyclic compounds, showing distinct inhibition of cancer cell lines, which, although not directly related to the initial compound, demonstrates the broader chemical properties of related compounds (Liu et al., 2018).

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Synthesis of Pyran, Pyridine, and Pyridazine Derivatives : A study by Mohareb et al. (2004) illustrates the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents, leading to the synthesis of pyran, pyridine, and pyridazine derivatives. This exemplifies the utility of specific ethyl compounds in creating a wide array of heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Antitumor Activities of Synthesized Compounds : Another significant application is in the realm of antitumor activities. Research by Mohareb and Gamaan (2018) on ethyl 2-(1 H -benzo[d]imidazol-2-yl)acetate led to the synthesis of compounds with notable antitumor properties against several cancer cell lines. This underscores the potential medical applications of ethyl compounds in creating new therapeutic agents (Mohareb & Gamaan, 2018).

  • Dyes Derived from Pyrazolo[3,4-c]pyridazine : Deeb et al. (2015) explored the synthesis of dyes from ethyl acetoacetate and their application on polyester fabric. This study highlights the role of ethyl compounds in the development of industrial dyes, demonstrating their versatility beyond pharmaceutical applications (Deeb, El-Hossami, & Abdelgawad, 2015).

  • Characterization and Structural Analysis : The study by Viveka et al. (2016) focuses on the synthesis, characterization, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Such research provides foundational knowledge for understanding the physical and chemical properties of ethyl compounds, facilitating their application in various scientific fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

properties

IUPAC Name

ethyl 2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-4-26-17(24)12-27-19-20-16(10-14-11-22(3)21-13(14)2)18(25)23(19)15-8-6-5-7-9-15/h5-11H,4,12H2,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKJYGWOLWLCKR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC2=CN(N=C2C)C)C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=N/C(=C/C2=CN(N=C2C)C)/C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl ({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate
Reactant of Route 2
Reactant of Route 2
ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate
Reactant of Route 3
Reactant of Route 3
ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate
Reactant of Route 4
Reactant of Route 4
ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate
Reactant of Route 5
ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate
Reactant of Route 6
Reactant of Route 6
ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate

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